Pdp-EA

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Pdp-EA primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an activator of FAAH . It enhances the amidohydrolase activity of FAAH, which is responsible for the hydrolysis of fatty acid amides . This interaction leads to an increase in the breakdown of certain endocannabinoids, thereby modulating their levels within the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By increasing the activity of FAAH, this compound can influence the levels of endocannabinoids, which are key signaling molecules in this pathway . The downstream effects of this modulation can vary widely, as endocannabinoids have diverse roles in the body’s physiology .

Pharmacokinetics

Factors such as how well this compound is absorbed in the body, how it is distributed among different tissues, how it is metabolized, and how quickly it is excreted would all influence its overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the endocannabinoid system . By enhancing the activity of FAAH, this compound can modulate the levels of endocannabinoids in the body . This could potentially influence a variety of physiological processes, given the wide-ranging roles of endocannabinoids .

Analyse Biochimique

Biochemical Properties

Pdp-EA plays a significant role in biochemical reactions, particularly as an activator of FAAH. This interaction with FAAH appears to enhance the enzyme’s activity by reducing the negative feedback from free ethanolamine .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with FAAH. By reducing the negative feedback from free ethanolamine, this compound enhances the activity of FAAH . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in the metabolic pathways related to FAAH. It interacts with this enzyme and potentially influences metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-N-Pentadécylphénolethanolamide implique la réaction du 3-n-pentadecylphénol avec le 2-chloro-N-(2-hydroxyéthyl)acétamide en conditions basiques . La réaction se déroule généralement en présence d'une base telle que le carbonate de potassium dans un solvant comme le diméthylsulfoxyde (DMSO) à des températures élevées .

Méthodes de production industrielle

La production industrielle du 3-N-Pentadécylphénolethanolamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final . Le composé est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-N-Pentadécylphénolethanolamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.

Substitution : Le groupe hydroxyle phénolique peut subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Substitution : Des électrophiles comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Cétones et acides carboxyliques.

Réduction : Alcools et amines.

Substitution : Dérivés alkylés ou acylés.

Applications de recherche scientifique

Le 3-N-Pentadécylphénolethanolamide a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle dans des études mécanistiques.

Biologie : Étudié pour son rôle dans la modulation de l'activité de la FAAH et ses effets sur les processus cellulaires.

Industrie : Utilisé dans le développement de matériaux bioactifs et comme composant dans diverses applications industrielles.

Mécanisme d'action

Le 3-N-Pentadécylphénolethanolamide exerce ses effets en améliorant l'activité de l'hydrolase des amides d'acides gras (FAAH) . La FAAH est une enzyme qui hydrolyse les amides d'acides gras, conduisant à la régulation de divers processus physiologiques . Le composé réduit la rétroaction négative de l'éthanolamine libre, augmentant ainsi l'activité de la FAAH et favorisant l'hydrolyse des amides d'acides gras .

Applications De Recherche Scientifique

3-N-Pentadecylphenolethanolamide has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Le 3-N-Pentadécylphénolethanolamide est unique dans sa capacité à améliorer l'activité de la FAAH. Les composés similaires comprennent :

N-Palmitoyléthanolamide : Un autre activateur de la FAAH avec des effets similaires mais des propriétés structurelles différentes.

N-Oléoyléthanolamide : Un composé ayant une activité biologique similaire mais une structure chimique différente.

N-Linoléoyléthanolamide : Partage des propriétés d'activation de la FAAH similaires mais diffère dans sa chaîne d'acides gras.

Ces composés partagent la capacité de moduler l'activité de la FAAH mais diffèrent dans leurs structures chimiques et leurs effets biologiques spécifiques .

Activité Biologique

Pdp-EA, or 3-V-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic compound derived from phenoxyacyl-ethanolamide. This compound has garnered attention due to its biological activity, particularly in enhancing the function of fatty acid amide hydrolase (FAAH), an enzyme crucial in the metabolism of N-acylethanolamines (NAEs). This article presents an overview of the biological activity of this compound, supported by relevant data tables and research findings.

Overview of Fatty Acid Amide Hydrolase (FAAH)

FAAH is an enzyme that plays a significant role in the degradation of NAEs, which are lipid signaling molecules involved in various physiological processes. The modulation of FAAH activity can influence several biological pathways, including pain perception, inflammation, and neuroprotection. Enhancing FAAH activity has potential therapeutic implications for disorders related to these pathways.

Research indicates that this compound enhances FAAH activity through its interaction with the enzyme. The compound appears to increase both the turnover rate (K_cat) and the affinity (K_m) of FAAH for its substrates. This is evidenced by kinetic studies showing that this compound significantly improves the hydrolysis of NAEs compared to control conditions.

Kinetic Parameters

The following table summarizes key kinetic parameters observed in studies involving this compound:

| Enzyme Type | Control K_m (µM) | This compound K_m (µM) | Control K_cat (s^-1) | This compound K_cat (s^-1) |

|---|---|---|---|---|

| At-FAAH | 56 ± 7.07 | 173 ± 18 | Not reported | Increased |

| Rat FAAH | 56 ± 7.07 | 179 ± 25 | Not reported | Increased |

These results indicate that this compound significantly alters the kinetic properties of FAAH, suggesting a robust enhancement in enzymatic activity upon treatment with this compound .

Case Studies and Experimental Findings

Several studies have investigated the effects of this compound on plant and animal models. Notably, experiments conducted on Arabidopsis seedlings demonstrated enhanced growth parameters when treated with NAE in combination with this compound. The following table outlines the observed effects:

| Treatment | Cotyledon Size (mm) | Primary Root Length (mm) |

|---|---|---|

| NAE 12:0 | 5.0 ± 0.5 | 15.0 ± 2.0 |

| NAE 12:0 + this compound | 8.0 ± 0.7 | 22.0 ± 1.5 |

These findings suggest that this compound not only enhances FAAH activity but also positively influences plant growth and development through NAE signaling pathways .

Implications for Therapeutic Applications

The ability of this compound to enhance FAAH activity positions it as a potential candidate for therapeutic applications in various fields, including pain management and neuroprotection. By modulating NAE levels through FAAH enhancement, this compound may help alleviate conditions associated with endocannabinoid signaling dysregulation.

Propriétés

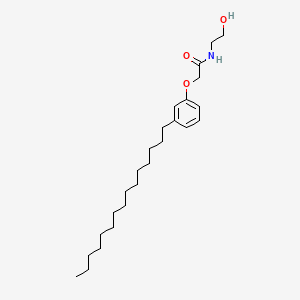

IUPAC Name |

N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOVSNWTCKRADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-72-7 | |

| Record name | 861891-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Pdp-EA interact with plants to enhance seedling growth?

A1: Research suggests that this compound enhances seedling growth in upland cotton (Gossypium hirsutum L.) by interacting with Fatty Acid Amide Hydrolase (FAAH) enzymes. [] this compound stimulates FAAH activity, leading to increased hydrolysis of N-acylethanolamines (NAEs) and NAE-oxylipins. [] This decrease in endogenous NAEs and NAE-oxylipins, particularly linoleoylethanolamide and 9-hydroxy linoleoylethanolamide, is correlated with enhanced seedling growth. [] This mechanism was observed in both transgenic cotton lines overexpressing AtFAAH (Arabidopsis FAAH) and in non-transgenic lines treated with this compound. []

Q2: Are there other research areas where this compound is being investigated?

A2: While the provided research focuses on plant science, it's worth noting that this compound is also being explored in other fields. For example, Transport et Infrastructures Gaz France (TIGF) is collaborating with the Université de Pau et des Pays de l’Adour (UPPA) on research projects related to the energy transition. [] While the specific role of this compound is not detailed in this context, its mention alongside research on renewable gas sources suggests potential avenues for further investigation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.